molecular formula C9H9N5OS B12921663 (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one

(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one

Katalognummer: B12921663
Molekulargewicht: 235.27 g/mol
InChI-Schlüssel: UFWXAZPCHHPARF-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one is a compound that features a purine derivative linked to a butenone moiety through a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one typically involves the reaction of a purine derivative with a butenone derivative in the presence of a sulfur source. Commonly used reagents include thiols or disulfides, and the reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the butenone moiety can be reduced to form the corresponding butanone derivative.

    Substitution: The amino group in the purine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Butanone derivatives.

    Substitution: Alkylated or acylated purine derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-2-en-2-one: Similar structure but with a different position of the double bond.

    (E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-3-one: Similar structure but with a different position of the carbonyl group.

Uniqueness

(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and binding properties

Eigenschaften

Molekularformel

C9H9N5OS

Molekulargewicht

235.27 g/mol

IUPAC-Name

(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one

InChI

InChI=1S/C9H9N5OS/c1-5(15)2-3-16-8-6-7(12-4-11-6)13-9(10)14-8/h2-4H,1H3,(H3,10,11,12,13,14)/b3-2+

InChI-Schlüssel

UFWXAZPCHHPARF-NSCUHMNNSA-N

Isomerische SMILES

CC(=O)/C=C/SC1=NC(=NC2=C1NC=N2)N

Kanonische SMILES

CC(=O)C=CSC1=NC(=NC2=C1NC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.